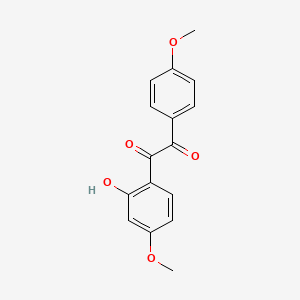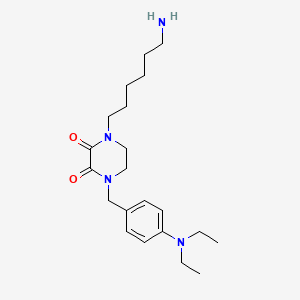silane CAS No. 73311-52-1](/img/structure/B14449210.png)
[(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is a chemical compound with the molecular formula C10H20O2Si It is a derivative of butadiene and is characterized by the presence of an ethoxy group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-ethoxy-2-methylbuta-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
1-Ethoxy-2-methylbuta-1,3-diene+Trimethylsilyl chloride→(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various molecular targets. The ethoxy and trimethylsilyl groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
相似化合物的比较
Similar Compounds
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
- 1,3-Butadiene, 1-ethoxy-, (E)
- 1,2-Butadiene, 3-methyl-
Uniqueness
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an ethoxy group and a trimethylsilyl group allows for versatile chemical transformations and applications in various fields.
属性
CAS 编号 |
73311-52-1 |
|---|---|
分子式 |
C10H20O2Si |
分子量 |
200.35 g/mol |
IUPAC 名称 |
(1-ethoxy-2-methylbuta-1,3-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-7-9(3)10(11-8-2)12-13(4,5)6/h7H,1,8H2,2-6H3 |
InChI 键 |
NVZYRUPMFIJBKB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C(C)C=C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


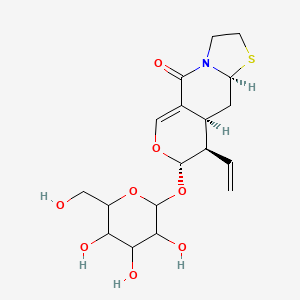
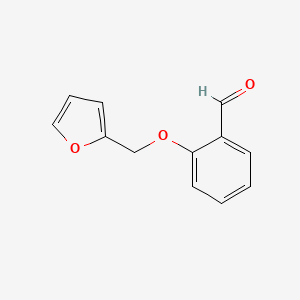
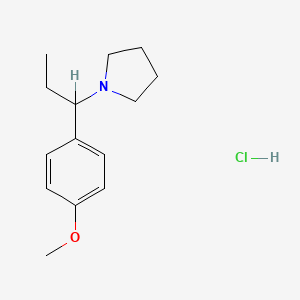




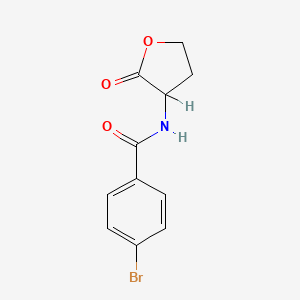
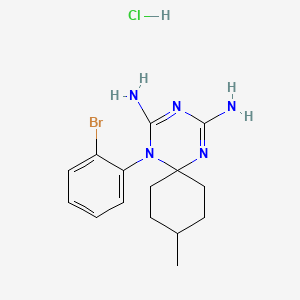

![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
